Triethylsulfonium bromide

Catalog No.
S595581
CAS No.
3378-18-5
M.F
C6H15BrS
M. Wt
199.15 g/mol
Availability
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Triethylsulfonium bromide

CAS Number

3378-18-5

Product Name

Triethylsulfonium bromide

IUPAC Name

triethylsulfanium;bromide

Molecular Formula

C6H15BrS

Molecular Weight

199.15 g/mol

InChI

InChI=1S/C6H15S.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

ANUSMYJRISPAKG-UHFFFAOYSA-M

SMILES

CC[S+](CC)CC.[Br-]

Synonyms

iodide of triethylsulfonium, triethylsulfonium, triethylsulfonium bromide, triethylsulfonium hydroxide

Canonical SMILES

CC[S+](CC)CC.[Br-]

Triethylsulfonium bromide is an organic compound with the chemical formula (C2H5)3S+Br(C_2H_5)_3S^+Br^-. This sulfonium salt features a sulfur atom bonded to three ethyl groups and one bromide ion, resulting in a colorless crystalline solid. The compound is known for its stability under standard conditions but decomposes at elevated temperatures, specifically around 172 °C. Its molecular weight is approximately 201.24 g/mol, and it exhibits a trigonal pyramidal geometry around the sulfur atom, with bond angles close to 102° .

, primarily as an electrophilic methylating agent. It can undergo:

  • Nucleophilic Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as hydroxide ions or amines, facilitating the formation of new compounds.
  • Oxidation Reactions: It can be oxidized to form triethylsulfoxonium bromide, which further expands its utility in organic synthesis .

The compound's reactivity is influenced by the presence of strong bases that can deprotonate it, enabling the generation of ylides for subsequent reactions with carbonyl compounds .

Triethylsulfonium bromide can be synthesized through several methods:

  • Reaction of Dimethyl Sulfide with Methyl Bromide: This method involves treating dimethyl sulfide with methyl bromide in an organic solvent such as methanol or ethanol at room temperature.
  • Use of Dimethyl Sulfoxide: A common approach involves reacting dimethyl sulfoxide with ethyl bromoacetate or benzyl bromide under controlled conditions (e.g., heating at 80 °C for 24 hours) to yield triethylsulfonium bromide as a precipitate .
  • Oxidative Methods: Triethylsulfonium bromide can also be produced by the oxidation of dimethyl sulfide using bromine in dimethyl sulfoxide, where careful temperature control is necessary due to the exothermic nature of the reaction .

Triethylsulfonium bromide serves multiple roles in organic chemistry:

  • Methylation Agent: It is widely used for methylating phenolic compounds and other nucleophiles, enhancing the synthesis of complex organic molecules.
  • Phase-Transfer Catalyst: The compound facilitates reactions between organic and inorganic phases, improving reaction efficiency and yield in various synthetic processes .
  • Ionic Liquid Formation: When mixed with aluminum bromide or aluminum chloride, it forms ionic liquids that are useful in various applications, including catalysis and extraction processes .

Research into the interactions of triethylsulfonium bromide primarily focuses on its reactivity with nucleophiles and its role as a methylating agent. Studies have shown that it effectively methylates phenols and other suitable substrates under mild conditions. The compound's ability to form ylides when deprotonated allows it to engage in further reactions with carbonyl compounds, leading to diverse synthetic pathways .

Triethylsulfonium bromide shares structural similarities with other sulfonium salts. Here are some comparable compounds:

Compound NameFormulaMolecular Weight (g/mol)Properties
Trimethylsulfonium bromide(CH3)3S+Br(CH_3)_3S^+Br^-157Colorless crystals; decomposes at 172 °C
Trimethylsulfonium chloride(CH3)3S+Cl(CH_3)_3S^+Cl^-112.5Colorless crystals; decomposes at 100 °C
Trimethylsulfonium iodide(CH3)3S+I(CH_3)_3S^+I^-204Colorless crystals; decomposes at 203-207 °C
Triethylsulfoxonium iodide(C2H5)3S+I(C_2H_5)_3S^+I^-252Colorless crystals; unique oxidation state
Trimethylsulfonium tetrafluoroborate(CH3)3S+[BF4](CH_3)_3S^+[BF_4]^-163.97Melting point = 205-210 °C

Uniqueness

The uniqueness of triethylsulfonium bromide lies in its specific ethyl substitution pattern compared to other sulfonium salts like trimethylsulfonium salts. This structural variation influences its reactivity profile and potential applications in organic synthesis, particularly in methylation reactions where sterics play a crucial role .

Reaction Mechanisms and Reagents

The primary synthetic route for triethylsulfonium bromide involves the alkylation of diethyl sulfide with an appropriate alkylating agent, typically ethyl bromide [18] [34]. This reaction proceeds through a nucleophilic substitution mechanism (SN2), where the sulfur atom of diethyl sulfide acts as a nucleophile, attacking the electrophilic carbon of ethyl bromide [34].

The general reaction can be represented as:

(CH3CH2)2S + CH3CH2Br → [(CH3CH2)3S]+ Br-

In this reaction, diethyl sulfide serves as the starting material, and ethyl bromide functions as the alkylating agent [19] [34]. The reaction mechanism involves the nucleophilic attack of the sulfur atom on the carbon atom of ethyl bromide, resulting in the formation of a new carbon-sulfur bond and the displacement of the bromide ion as a leaving group [34]. The bromide ion then serves as the counterion for the positively charged sulfonium cation [17] [34].

Alternative reagents for this synthesis include:

  • Other alkyl halides: While ethyl bromide is commonly used, other alkyl halides such as ethyl iodide can also be employed, often providing faster reaction rates due to iodide being a better leaving group than bromide [24] [34].

  • Stronger alkylating agents: For more challenging alkylations, especially with less nucleophilic sulfides, more reactive alkylating agents such as ethyl triflate (ethyl trifluoromethanesulfonate) can be used [34] [35].

  • Halide scavengers: To enhance the reaction rate and yield, silver salts such as silver tetrafluoroborate (AgBF4) or sodium perchlorate (NaClO4) can be added to remove halide ions from the reaction mixture, driving the equilibrium toward product formation [35] [39].

The reaction typically proceeds under mild conditions, but the specific parameters depend on the reactivity of the reagents and the desired yield [34] [35]. The nucleophilicity of the sulfide and the electrophilicity of the alkylating agent are key factors that influence the reaction rate and efficiency [34].

Table 1: Common Reagents for Triethylsulfonium Bromide Synthesis

Sulfide ComponentAlkylating AgentAdditivesSolvent
Diethyl sulfideEthyl bromideNonePolar organic solvent (e.g., acetonitrile)
Diethyl sulfideEthyl iodideNonePolar organic solvent
Diethyl sulfideEthyl bromideSilver tetrafluoroborateDichloromethane or acetonitrile
Diethyl sulfideEthyl triflateNoneDichloromethane

Another synthetic approach involves the reaction of diethyl sulfide with bromine to form diethylbromosulfonium bromide, followed by alkylation with an ethyl source [19]. This two-step process can be useful in certain contexts but is generally less common than direct alkylation [19] [34].

Industrial Production Techniques

Industrial production of triethylsulfonium bromide and related sulfonium salts requires scalable, efficient, and economically viable processes [28] [36]. Several techniques have been developed for the large-scale synthesis of sulfonium salts, which can be adapted for triethylsulfonium bromide production [23] [28].

One of the primary industrial methods involves the reaction of diethyl sulfide with ethyl bromide in a suitable solvent system under controlled conditions [18] [23]. The reaction is typically conducted in a batch reactor equipped with efficient mixing and temperature control systems [28] [36].

Key aspects of industrial production include:

  • Reactor design: Industrial production typically employs pressure vessels capable of withstanding moderate pressures, as some alkylation reactions are conducted under pressure to increase reaction rates and yields [8] [28]. The reactors are equipped with efficient cooling systems to manage the exothermic nature of the alkylation reaction [28].

  • Solvent selection: Polar aprotic solvents such as acetonitrile, nitromethane, or dichloromethane are commonly used in industrial settings due to their ability to dissolve both the reactants and the product, while facilitating the SN2 reaction mechanism [36] [39].

  • Continuous flow processes: Modern industrial production may utilize continuous flow chemistry rather than batch processes, allowing for better control of reaction parameters, improved safety, and higher throughput [28] [36].

  • Purification techniques: Industrial purification typically involves crystallization from appropriate solvent systems, often using anti-solvents to precipitate the product [8] [28]. Filtration, washing, and drying steps follow to obtain the pure triethylsulfonium bromide [28].

For the production of high-purity triethylsulfonium bromide, additional purification steps may be necessary, such as recrystallization or treatment with activated carbon to remove colored impurities [28] [36].

An alternative industrial approach involves the use of sulfoxide-based methods, where a diethyl sulfoxide derivative reacts with an ethylating agent in the presence of an activator [36]. This method has been developed for other sulfonium salts and could potentially be adapted for triethylsulfonium bromide production [36] [39].

Table 2: Industrial Production Parameters for Sulfonium Salt Synthesis

ParameterTypical RangeConsiderations
Temperature50-90°CHigher temperatures increase reaction rates but may lead to side reactions
PressureUp to 80 psigPressure containment of volatile reagents improves yields
Reaction time3-12 hoursDepends on reagent reactivity and reaction conditions
Solvent ratio2-5:1 (solvent:reactants)Sufficient dilution prevents precipitation during reaction
AgitationModerate to vigorousEnsures proper mixing and heat transfer

The industrial production of triethylsulfonium bromide must also address challenges related to the handling of alkyl halides and the management of the exothermic reaction [28]. Proper engineering controls and process safety measures are essential components of industrial production protocols [28] [36].

Optimization Studies and Reaction Conditions

Extensive research has been conducted to optimize the synthesis of sulfonium salts, including triethylsulfonium bromide, focusing on improving yields, reducing reaction times, and enhancing product purity [12] [35]. These optimization studies have investigated various reaction parameters and their effects on the overall process efficiency [12] [15].

Key parameters that have been studied include:

  • Temperature effects: The reaction temperature significantly influences both the rate and selectivity of the alkylation reaction [8] [12]. Studies have shown that moderate temperatures (50-70°C) often provide the best balance between reaction rate and minimization of side reactions for sulfonium salt formation [8] [28].

  • Solvent influence: The choice of solvent can dramatically affect the reaction outcome [12] [35]. Polar aprotic solvents generally facilitate the SN2 reaction mechanism by stabilizing the transition state without providing hydrogen bonding that could interfere with the nucleophilicity of the sulfide [35] [39].

  • Concentration effects: The concentration of reactants affects both the reaction rate and the potential for product precipitation during the reaction [12] [15]. Optimal concentrations balance reaction efficiency with practical handling considerations [15].

  • Reaction time optimization: Studies have determined appropriate reaction times to achieve maximum conversion while minimizing decomposition or side reactions [8] [12]. For triethylsulfonium bromide synthesis, reaction times typically range from 4 to 24 hours depending on other reaction conditions [8] [28].

  • Catalyst and additive effects: Various additives have been investigated to enhance reaction rates and yields [35] [36]. These include Lewis acids, phase transfer catalysts, and halide scavengers that can significantly improve the efficiency of the alkylation process [35] [39].

Table 3: Optimization Studies on Reaction Conditions for Sulfonium Salt Synthesis

ParameterStudied RangeOptimal ConditionsEffect on Yield
Temperature20-100°C55-65°CModerate temperatures maximize yield
SolventVarious polar and non-polarAcetonitrile, dichloromethanePolar aprotic solvents increase yield
Reaction time1-48 hours4-12 hoursExtended times may decrease yield due to side reactions
Molar ratio (sulfide:alkyl halide)1:1 to 1:31:1.2 to 1:1.5Slight excess of alkylating agent improves conversion
AdditivesVariousSilver salts, trimethylsilyl triflateCan increase yield by 15-30%

Research has also focused on developing more environmentally friendly synthesis methods, including:

  • Solvent-free or reduced-solvent conditions to minimize waste generation [35] [37].
  • Use of less hazardous alkylating agents as alternatives to traditional alkyl halides [35].
  • Catalytic approaches that enable more efficient reactions with lower energy requirements [37] [38].

Optimization studies have also explored the influence of reaction vessel design and mixing efficiency on large-scale preparations [12] [15]. Proper mixing ensures uniform temperature distribution and efficient mass transfer, which are critical for consistent results in scaled-up reactions [15] [28].

Related CAS

1829-92-1 (iodide)

Dates

Last modified: 07-20-2023

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